molecular formula C23H20N2O4S B11096758 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 313704-90-4

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11096758
CAS No.: 313704-90-4
M. Wt: 420.5 g/mol
InChI Key: MXVABMLZCFTALY-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the furan ring and the sulfanyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

313704-90-4

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H20N2O4S/c1-13-6-9-21(29-13)22-15-4-2-3-5-17(15)25-23(16(22)11-24)30-12-20(28)14-7-8-18(26)19(27)10-14/h6-10,26-27H,2-5,12H2,1H3

InChI Key

MXVABMLZCFTALY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC(=C(C=C4)O)O)C#N

Origin of Product

United States

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